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Compound of Interest

Compound Name: Benzo[c][2,6]naphthyridine

Cat. No.: B15495848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of Benzo[c]naphthyridine. Due to the limited availability of experimental data for

the parent Benzo[c]naphthyridine, this guide presents a combination of computed data for a

representative isomer, Benzo[c][1][2]naphthyridine, and experimental data for related

derivatives to offer a comparative physicochemical landscape. Detailed experimental protocols

for key characterization techniques are also provided to facilitate further research and drug

development efforts.

Physicochemical Data
The following tables summarize the available physicochemical data. Table 1 presents

computed properties for Benzo[c][1][2]naphthyridine, offering a foundational understanding of

its molecular characteristics. Tables 2 and 3 provide experimental data for various derivatives

of other Benzo[b]naphthyridine isomers to serve as a valuable reference for anticipating the

properties of substituted Benzo[c]naphthyridines.

Table 1: Computed Physicochemical Properties of Benzo[c][1][2]naphthyridine[3]
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Property Value Source

Molecular Formula C₁₂H₈N₂ PubChem

Molecular Weight 180.21 g/mol PubChem

XLogP3 2.4 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 0 PubChem

Exact Mass 180.068748264 PubChem

Topological Polar Surface Area 25.8 Å² PubChem

Heavy Atom Count 14 PubChem

Table 2: Melting Points of Substituted Benzo[b][4]naphthyridine Derivatives[5]

Compound Melting Point (°C)

2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b]

[4]naphthyridine
120–121

2-methyl-8-nitro-10-chloro-1,2,3,4-

tetrahydrobenzo[b][4]naphthyridine
172–173

Methyl (2E)-3-(10-chloro-3,4-dihydrobenzo[b]

[4]naphthyridin-2(1H)-yl)prop-2-enoate
171–172

Table 3: ¹H and ¹³C NMR Spectral Data for Selected Benzo[b]naphthyridine Derivatives
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Compound Solvent
¹H NMR
Chemical
Shifts (δ, ppm)

¹³C NMR
Chemical
Shifts (δ, ppm)

Reference

2-benzyl-10-

chloro-1,2,3,4-

tetrahydrobenzo[

b]

[4]naphthyridine

CDCl₃

8.16, 8.00, 7.69,

7.55, 7.42, 7.37,

7.31, 3.93, 3.82,

3.24, 2.90

157.4, 147.5,

139.9, 138.1,

129.9, 129.4,

129.1, 128.8,

127.7, 127.1,

127.0, 125.4,

123.9, 62.8,

54.5, 49.9, 34.0

[5]

10-chloro-1-[(4-

fluorophenyl)ethy

nyl]-2-methyl-

1,2,3,4-

tetrahydrobenzo[

b]

[4]naphthyridine

CDCl₃

8.23, 8.03, 7.73,

7.59, 7.40–7.35,

6.99–6.93, 5.31,

3.45, 3.29, 3.20,

3.02, 2.71

163.3, 161.6,

155.6, 147.3,

140.5, 133.7,

133.6, 130.2,

128.6, 126.9,

125.1, 124.0,

118.5, 115.5,

115.4, 86.6,

83.0, 54.5, 46.8,

42.9, 32.6

[5]

Experimental Protocols
The following section details standardized methodologies for the determination of key

physicochemical parameters of solid, crystalline heterocyclic compounds such as

Benzo[c]naphthyridine.

Melting Point Determination
The melting point is determined using a capillary melting point apparatus. A small, finely

powdered sample of the crystalline compound is packed into a thin-walled capillary tube, which

is then placed in the heating block of the apparatus. The temperature is raised at a steady rate,

and the range from the temperature at which the first drop of liquid appears to the temperature
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at which the entire sample is liquid is recorded as the melting point range. A sharp melting point

range (typically ≤ 1 °C) is indicative of a pure compound.

Aqueous Solubility Determination
The shake-flask method is a common technique for determining aqueous solubility. An excess

amount of the solid compound is added to a known volume of deionized water in a sealed

flask. The flask is then agitated in a constant temperature bath for an extended period (e.g., 24-

48 hours) to ensure equilibrium is reached. After agitation, the suspension is allowed to settle,

and the supernatant is filtered to remove any undissolved solid. The concentration of the

dissolved compound in the filtrate is then determined using a suitable analytical method, such

as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination
The pKa of a nitrogen-containing heterocycle can be determined by potentiometric titration or

UV-Vis spectrophotometry.

Potentiometric Titration: A solution of the compound in a suitable solvent (e.g., water or a

water/co-solvent mixture) is titrated with a standardized solution of a strong acid (e.g., HCl).

The pH of the solution is monitored using a calibrated pH meter as a function of the volume

of titrant added. The pKa is determined from the inflection point of the resulting titration

curve.

UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of the compound is recorded at

various pH values. The pKa can be calculated from the changes in absorbance at a specific

wavelength that is sensitive to the protonation state of the molecule, using the Henderson-

Hasselbalch equation.

Spectroscopic Analysis
A solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or

acetonitrile). The absorption spectrum is recorded over a wavelength range of approximately

200-400 nm using a dual-beam UV-Vis spectrophotometer. The wavelengths of maximum

absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.
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A dilute solution of the compound is prepared in a suitable solvent. The fluorescence emission

and excitation spectra are recorded using a spectrofluorometer. The excitation wavelength that

produces the strongest emission is determined, and then the emission spectrum is recorded by

scanning the emission monochromator while holding the excitation at this wavelength. The

excitation spectrum is obtained by scanning the excitation monochromator while monitoring the

emission at the wavelength of maximum fluorescence intensity.

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. A small amount of the

sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹H NMR, chemical

shifts, integration, and coupling constants are analyzed to determine the proton environment.

For ¹³C NMR, the chemical shifts of the carbon atoms are recorded. Techniques such as COSY,

HSQC, and HMBC can be employed for complete structural assignment.

Signaling Pathway Visualization
Derivatives of benzo[c]naphthyridines have been shown to interact with various biological

pathways. For instance, Bisleuconothine A, a bisindole alkaloid with a structural component

related to a benzo[c]naphthyridine isomer, has been identified as an inhibitor of the Wnt

signaling pathway[4][6][7]. The canonical Wnt signaling pathway is crucial in cell fate

determination, and its aberrant activation is implicated in various cancers[2][8][9][10]. The

diagram below illustrates the canonical Wnt signaling pathway and the putative point of

inhibition by compounds like Bisleuconothine A.
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Canonical Wnt Signaling Pathway and Point of Inhibition.
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In the absence of a Wnt signal, the "destruction complex" phosphorylates β-catenin, targeting it

for proteasomal degradation. Upon Wnt binding to its receptors, this complex is inhibited,

allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene

expression. Inhibitors like Bisleuconothine A are thought to prevent the inhibition of the

destruction complex, thereby promoting β-catenin degradation and downregulating Wnt

signaling.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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